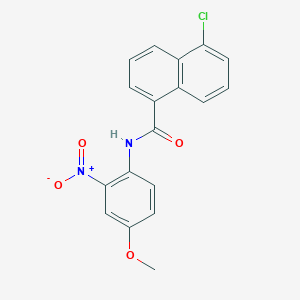![molecular formula C19H22N2O4 B4408865 2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408865.png)
2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide
Overview
Description
2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide, also known as DMMPB, is a chemical compound that has attracted the attention of many researchers due to its potential use in scientific research. DMMPB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been widely studied.
Mechanism of Action
Target of Action
It’s known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes and proteins involved in the development and progression of various diseases. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also act by inhibiting key enzymes and proteins.
Biochemical Pathways
It’s known that similar compounds can target specific biological pathways in the body. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also interact with and affect various biochemical pathways.
Result of Action
It’s known that similar compounds can have significant biochemical and physiological effects on the body. This suggests that 2,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide may also have significant molecular and cellular effects.
Advantages and Limitations for Lab Experiments
2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has several advantages for use in lab experiments, including its high purity, stability, and specificity for adenosine receptors. However, this compound also has some limitations, including its high cost, limited solubility, and potential toxicity at high concentrations.
Future Directions
Future research on 2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide could focus on the development of new synthetic methods for its production, the identification of new therapeutic targets, and the optimization of its pharmacokinetic properties. Other potential directions for research include the study of its effects on other signaling pathways and its potential use in combination with other drugs for the treatment of various diseases. Additionally, the development of new fluorescent probes based on this compound could lead to new tools for the study of protein-ligand interactions and other biological processes.
Scientific Research Applications
2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein kinase activity, a ligand for the study of adenosine receptors, and a potential therapeutic agent for the treatment of cancer and other diseases. This compound has also been used in the development of new drugs and as a tool for the study of protein-ligand interactions.
properties
IUPAC Name |
2,4-dimethoxy-N-(2-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-23-14-7-8-15(18(13-14)24-2)19(22)20-16-5-3-4-6-17(16)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJJMQTWZWLCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)


![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)
![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
![4-{3-[4-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408846.png)


![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4408862.png)
![3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
![2-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-phenylacetamide](/img/structure/B4408875.png)